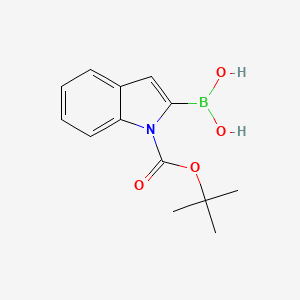

N-Boc-indole-2-boronic acid

概要

説明

N-Boc-indole-2-boronic acid is a boron-containing compound that is structurally related to indoles, a class of heterocyclic aromatic organic compounds. This compound is characterized by the presence of a boronic acid group attached to the second position of the indole ring and a tert-butoxycarbonyl (Boc) protective group on the nitrogen atom. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions .

Synthesis Analysis

The synthesis of N-Boc-indole-2-boronic acid and related compounds involves several key steps. One approach starts with N-BOC protected o-iodo aryl amines, which undergo allylation and subsequent palladium-catalyzed ring closure to yield N-BOC protected indoles . Another method involves the direct benzylation of indole 2-boronic acid using a palladium catalyst, which allows for the cross-coupling of substituted indole-2-boronic acids and substituted benzyl bromides to afford aryl(indolo)methanes . Additionally, the mono Suzuki-Miyaura cross-coupling of N-Boc-2,5-dibromopyrrole with indol-2-yl-boronic acid has been reported, leading to the synthesis of nonsymmetrical 2,5-disubstituted pyrroles .

Molecular Structure Analysis

The molecular structure of N-Boc-indole-2-boronic acid is influenced by the boronic acid group, which imparts distinct electronic structure and reactivity compared to classic indoles. The "fused" BN indoles, which are related to N-Boc-indole-2-boronic acid, exhibit geometric structure and electrophilic aromatic substitution reactivity similar to indoles but have unique optoelectronic properties due to their hybrid organic/inorganic nature .

Chemical Reactions Analysis

N-Boc-indole-2-boronic acid participates in various chemical reactions due to its boronic acid functionality. It can be used in Rh(III)-catalyzed selective coupling reactions with N-methoxy-1H-indole-1-carboxamide, leading to diverse product formation through C-C and C-C/C-N bond formation . The boronic acid group also accelerates three-component reactions for the synthesis of α-sulfanyl-substituted indole-3-acetic acids . Furthermore, the boronic acid moiety can form boronic esters with reducing sugars in water, exhibiting notable selectivity for oligosaccharides .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Boc-indole-2-boronic acid are influenced by the presence of the boronic acid group and the Boc protective group. The boronic acid group can react with Lewis bases, such as nitrogen-containing compounds, to form B-N coordination adducts . The Boc group can be readily removed thermally after adsorption on silica, which is useful for subsequent transformations . The boronic acid moiety also exhibits Lewis acidity, which can be modulated by forming boronates with sugars, affecting the pKa and reactivity of the compound .

科学的研究の応用

Catalytic Synthesis Processes

N-Boc-indole-2-boronic acid plays a crucial role in catalytic synthesis processes. For example, it is used in the palladium-catalyzed benzylation of indole boronic acids, facilitating the production of aryl(indolo)methanes without the need for strong bases or toxic reagents (Kearney et al., 2010). Additionally, it is involved in the synthesis of 2-(indolyl) borates and silanes, showcasing its versatility and tolerance to a range of functional groups (Vazquez et al., 2002).

Accelerating Chemical Reactions

This compound is instrumental in accelerating chemical reactions, such as in the synthesis of α-sulfanyl-substituted indole-3-acetic acids via a three-component reaction. Here, boronic acid catalysis plays a key role in activating α-hydroxy groups and facilitating product formation (Das et al., 2017).

Synthesis of Derivatives and Complex Molecules

N-Boc-indole-2-boronic acid is also used in the creation of complex molecules and derivatives. For instance, it aids in the synthesis of nonsymmetrical 5-aryl-2-indolopyrrole derivatives through controlled mono Suzuki-Miyaura cross-coupling (Beaumard et al., 2010). Furthermore, it facilitates the production of indole-substituted twistenediones, a process that relies on boronic acid acting as a temporal promoter for site-selective conjugate addition (Rojas-Martín et al., 2013).

Developing New Fluorescent Sensors

One innovative application of N-Boc-indole-2-boronic acid is in the development of new fluorescent sensors. Boronic acid interacts with diols to form cyclic structures used in fluorescent sensors for probing carbohydrates and bioactive substances, making it a valuable tool in biomedical research (Huang et al., 2012).

Safety And Hazards

“N-Boc-indole-2-boronic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

将来の方向性

The future directions of “N-Boc-indole-2-boronic acid” and other boronic acids are promising. The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests that extending the studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs shortly .

特性

IUPAC Name |

[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BNO4/c1-13(2,3)19-12(16)15-10-7-5-4-6-9(10)8-11(15)14(17)18/h4-8,17-18H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVIBPSNFXYUOFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC=CC=C2N1C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378354 | |

| Record name | N-Boc-indole-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-indole-2-boronic acid | |

CAS RN |

213318-44-6 | |

| Record name | N-Boc-indole-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(tert-Butoxycarbonyl)indole-2-boronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(aminomethyl)phenyl]acetamide Hydrochloride](/img/structure/B1271464.png)

![2-[1-Amino-2-(4-nitrophenoxy)ethylidene]propanedinitrile](/img/structure/B1271486.png)